molecular formula C13H16ClNO2 B2902368 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2490374-84-8

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2902368
CAS No.: 2490374-84-8
M. Wt: 253.73
InChI Key: ZCGSVZSJVQBHHH-UHFFFAOYSA-N
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Description

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a phenyl substituent at the 5-position of the azabicyclo[3.1.1]heptane scaffold. Its molecular formula is C₁₃H₁₆ClNO₂ (calculated), with a molecular weight of 253.73 g/mol (estimated). The bicyclo[3.1.1]heptane core imports significant conformational rigidity, making it a valuable scaffold in medicinal chemistry for optimizing target binding and metabolic stability. The phenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability .

Properties

IUPAC Name

5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGSVZSJVQBHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the scalable nature of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of photocatalytic reactions and reduction processes are likely to be key components of any industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions are used in its synthesis and can also be employed to modify its structure further.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to mimic the properties of pyridine, making it a useful bioisostere. This compound can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to its structure .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to five structurally related bicyclic derivatives, highlighting differences in substituents, bicyclo systems, and functional groups.

Table 1: Key Properties of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride and Analogs
Compound Name Bicyclo System Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
This compound [3.1.1] Phenyl (C₆H₅) C₁₃H₁₆ClNO₂ 253.73 Not provided Drug development (rigid scaffold)
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride [3.1.1] Hydroxymethyl (CH₂OH) C₉H₂₀ClNO₂ 209.72 1599456-27-5 Intermediate in peptide synthesis
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride [2.2.1] Amino (NH₂) C₈H₁₄ClNO₂ 207.66 Not provided Bioactive molecule synthesis
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride [3.2.0] None C₇H₁₀ClNO₂ 175.62 1803607-01-3 Research reagent (conformational studies)
5-Fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid [3.1.1] Fluoro (F), Oxo (O) C₈H₉FNO₃ 186.16 Not provided Potential CNS drug candidate

Key Structural and Functional Differences

Bicyclo System Variations: The [3.1.1] system (target compound) has a unique bridge structure compared to [2.2.1] and [3.2.0], leading to distinct ring strain and conformational flexibility. The [3.2.0] system (CAS 1803607-01-3) introduces a smaller ring, which may reduce stability under acidic conditions .

Substituent Effects: Phenyl vs. Hydroxymethyl: The phenyl group in the target compound enhances lipophilicity (logP ~2.5 estimated), whereas the hydroxymethyl analog (CAS 1599456-27-5) is more polar (logP ~0.8), favoring aqueous solubility .

Functional Group Modifications: The amino group in 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride enables nucleophilic reactivity, making it a candidate for coupling reactions in peptide synthesis . The carboxylic acid hydrochloride moiety in all compounds enhances water solubility, critical for bioavailability in drug formulations .

Pharmacological Potential

  • The target compound’s rigid scaffold and phenyl group make it suitable for targeting GPCRs or ion channels requiring hydrophobic interactions .
  • The 5-fluoro-2-oxo analog shows promise in central nervous system (CNS) drug development due to fluorine’s ability to penetrate the blood-brain barrier .

Stability and Handling

  • Limited data exist on the target compound’s stability, but analogs like the [3.2.0] system (CAS 1803607-01-3) require storage at -20°C, suggesting sensitivity to temperature .

Biological Activity

5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 2490374-84-8) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H16ClNO2C_{13}H_{16}ClNO_2 with a molecular weight of 253.72 g/mol. The structure features a bicyclic framework that is significant in medicinal chemistry due to its ability to mimic natural products and interact with biological targets.

PropertyValue
CAS Number2490374-84-8
Molecular FormulaC₁₃H₁₆ClNO₂
Molecular Weight253.72 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain neurotransmitter receptors, influencing pathways related to neuropharmacology.

Potential Targets:

  • Orexin Receptors : Involved in the regulation of sleep and wakefulness, where the compound may exhibit modulatory effects.

Research Findings

Recent studies have explored the pharmacological potential of this compound, particularly in the context of metabolic disorders and neuropharmacology.

Case Study: DPP-4 Inhibition

One notable area of research involves the compound's role as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 inhibitors are essential in managing type 2 diabetes by enhancing incretin levels, which help regulate blood sugar.

Study Overview :
A study assessed the inhibitory activity of synthesized derivatives based on azabicyclic structures against DPP-4 enzymes. The findings indicated that modifications in the bicyclic structure could enhance inhibitory potency, suggesting that 5-Phenyl-3-azabicyclo[3.1.1]heptane derivatives may serve as promising candidates for diabetes treatment .

In Vitro Studies

In vitro assays have demonstrated that 5-Phenyl-3-azabicyclo[3.1.1]heptane derivatives exhibit significant biological activity against various cancer cell lines, indicating potential applications in oncology .

Comparative Analysis

To understand the unique properties of 5-Phenyl-3-azabicyclo[3.1.1]heptane, it is useful to compare it with other related compounds:

CompoundBiological ActivityNotes
2-Azabicyclo[2.2.1]heptaneModerate DPP-4 inhibitionSimilar structure but different activity
3-Azabicyclo[3.1.1]heptanePotential neuroprotective effectsExplored for CNS disorders

Q & A

Q. What are the common synthetic routes for 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes:

Cyclization : Precursors like bicyclic amines undergo ring closure under acidic/basic conditions (e.g., HCl catalysis) to form the azabicyclo core .

Functionalization : The phenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, requiring palladium catalysts and controlled pH .

Carboxylation : COOH group addition via carboxylation reagents (e.g., CO₂ under high pressure) .

Salt Formation : Hydrochloride salt is precipitated using HCl in ethanol .
Critical Parameters :

  • Temperature (>80°C improves cyclization but risks decomposition) .
  • Solvent polarity (aprotic solvents like THF enhance coupling efficiency) .
  • Purification: Crystallization vs. chromatography affects purity (≥95% by HPLC recommended) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies bicyclic structure and phenyl group orientation. Key peaks: δ 3.5–4.2 ppm (protons on azabicyclo N), δ 7.2–7.5 ppm (aromatic protons) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 262.1 (calc. 262.14) .
  • X-ray Crystallography : Definitive proof of stereochemistry (requires single crystals from slow ether diffusion) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity to CNS targets (e.g., σ-1 receptors, NMDA subtypes) using radiolabeled ligands .
  • ADMET Profiling :
    • Solubility: Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability: Incubation with liver microsomes (CYP450 isoforms) .
  • In Vitro Toxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .

Advanced Research Questions

Q. How can conflicting data on its metabolic stability across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Species Differences : Human vs. rodent microsomes metabolize the compound at varying rates. Use species-specific models .
  • Experimental Variability : Standardize incubation time (30–60 min) and NADPH concentration (1 mM) .
  • Isotope Tracing : Use 14C-labeled compound to track metabolite pathways via LC-MS/MS .

Q. What strategies optimize enantiomeric yield in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during cyclization (≥90% ee achieved) .
  • Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., Josiphos) reduces ketone intermediates .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B enzyme) .

Q. How does the compound’s bicyclic structure influence its interaction with lipid membranes?

Methodological Answer:

  • Molecular Dynamics Simulations : Use GROMACS to model partitioning into lipid bilayers. The rigid bicyclic core enhances membrane permeability (logP ~2.5) .
  • Fluorescence Anisotropy : Label with dansyl chloride; reduced anisotropy indicates deeper membrane insertion .
  • PAMPA Assay : Passive diffusion rates correlate with logD (optimal range: 1.5–3.0) .

Q. What computational methods predict off-target interactions to prioritize in vitro testing?

Methodological Answer:

  • Docking Simulations : AutoDock Vina screens against >200 GPCRs; prioritize targets with ΔG < −8 kcal/mol .
  • Pharmacophore Modeling : Match the compound’s amine and carboxylate groups to kinase ATP pockets .
  • Machine Learning : Train models on ChEMBL data to predict hERG channel inhibition (critical for cardiac safety) .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values in kinase inhibition assays?

Root Causes :

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition kinetics .
  • Enzyme Source : Recombinant vs. native kinases have divergent activation states .
    Resolution :
  • Use Z’-factor >0.5 to validate assay robustness .
  • Normalize data to staurosporine (positive control) .

Q. Discrepancies in reported melting points: How to address them?

Analysis :

  • Polymorphism: Recrystallize from different solvents (e.g., EtOAc vs. MeOH) to isolate stable forms .
  • Hydration: TGA-DSC confirms anhydrous vs. monohydrate forms (weight loss at 100–120°C) .
  • Purity Impact: HPLC purity <98% lowers observed mp by 5–10°C .

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